![molecular formula C15H19F3N2O B2559529 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 478258-89-8](/img/structure/B2559529.png)
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide” appears to contain a pyrrolidinyl group, a trifluoromethyl group, and a phenyl group. The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, and the phenyl group is a six-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidinyl group attached to the butanamide backbone, with the trifluoromethylated phenyl group also attached to the butanamide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are widely used in medicinal chemistry for the treatment of human diseases. The interest in pyrrolidine, a saturated scaffold with a five-membered nitrogen heterocycle, stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional (3D) coverage through the phenomenon known as "pseudorotation" (Li Petri et al., 2021). This versatility makes pyrrolidine and its derivatives attractive for designing compounds with novel biological profiles, targeting selectivity, and addressing various therapeutic areas.
Chemosensory and Bioactive Properties
Compounds with pyrrolidine structures have been investigated for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The structural diversity of pyrrolidine derivatives allows for the design of molecules with specific target selectivity, making them valuable tools in the development of new therapeutic agents. The synthesis strategies often involve either constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings, highlighting the adaptability and potential of these compounds in drug development programs (Petri et al., 2020).
Neuroprotective Potential
Research has also delved into the neuroprotective potential of pyrrolidine derivatives, demonstrating their significant effects in promoting better outcomes post-stroke and exerting multitargeted actions on mechanisms ranging from oxidative stress to mitochondrial dysfunction. These findings underscore the potential of pyrrolidine-based compounds in the management of ischemic stroke and degenerative diseases, offering a promising avenue for the development of neuroprotective therapies (Abdoulaye & Guo, 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSAGCGRQFRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

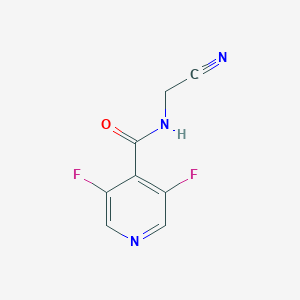
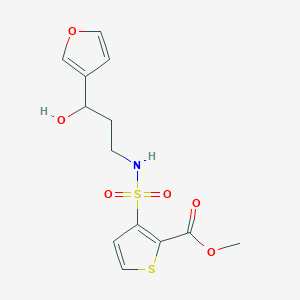
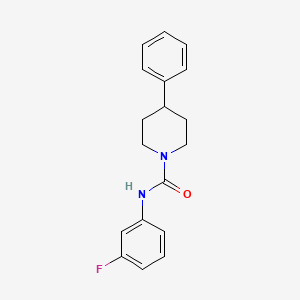
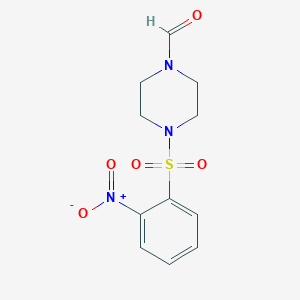
![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
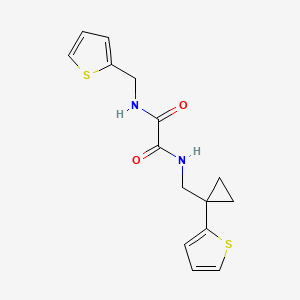
![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
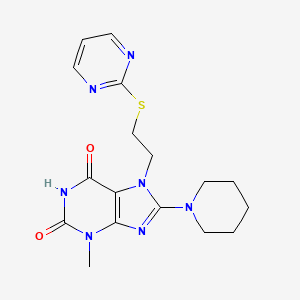
![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)